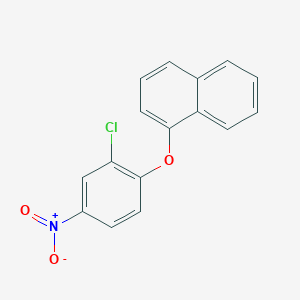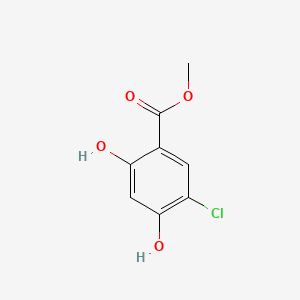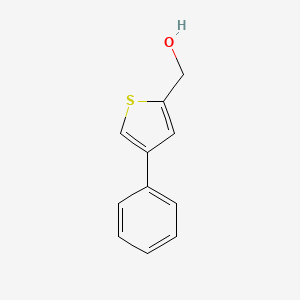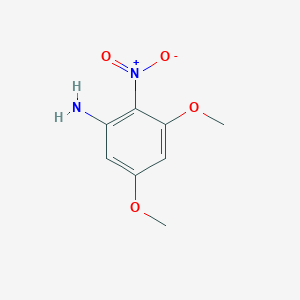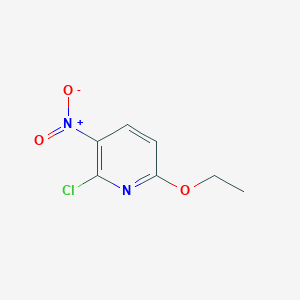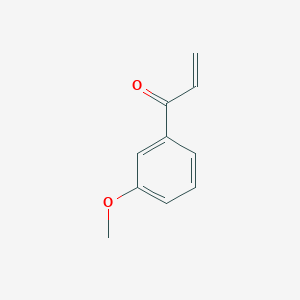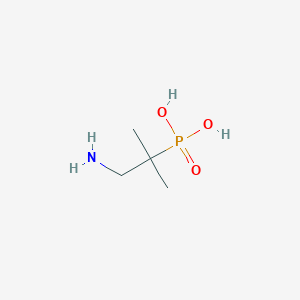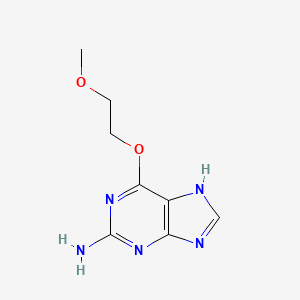
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with a 2-methoxyethoxy group, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE typically involves multi-step organic reactions One common synthetic route starts with the functionalization of a purine derivativeFor example, the reaction of a purine derivative with 2-(2-methoxyethoxy)ethanol in the presence of a base such as sodium hydride can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the 2-methoxyethoxy group can be replaced by other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Mécanisme D'action
The mechanism of action of 6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance its solubility and bioavailability, facilitating its interaction with target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-(2-METHOXYETHOXY)-1H-PURIN-2-AMINE can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-amino-6-chloropurine: A synthetic purine derivative with different substituents.
6-(2-hydroxyethoxy)-7H-purin-2-amine: A similar compound with a hydroxyethoxy group instead of a methoxyethoxy group.
Propriétés
Numéro CAS |
105797-60-2 |
|---|---|
Formule moléculaire |
C8H11N5O2 |
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
6-(2-methoxyethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C8H11N5O2/c1-14-2-3-15-7-5-6(11-4-10-5)12-8(9)13-7/h4H,2-3H2,1H3,(H3,9,10,11,12,13) |
Clé InChI |
NXQXGALZDPNWMP-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NC(=NC2=C1NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


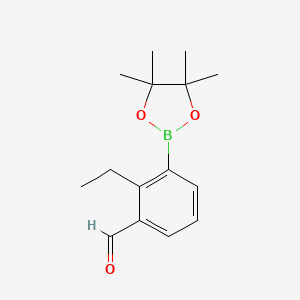
![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)
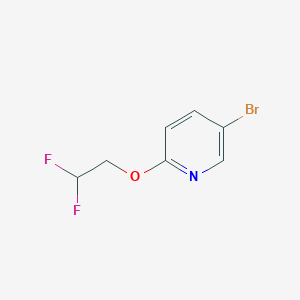
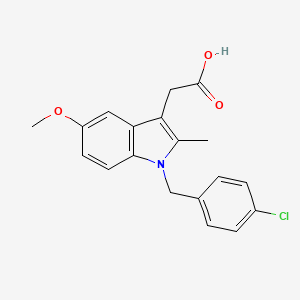
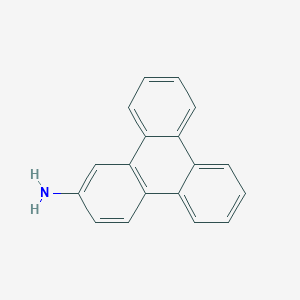
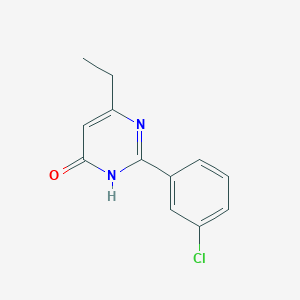
![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)
